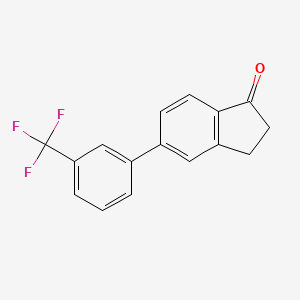
5-(3-Trifluoromethylphenyl)indan-1-one
Overview
Description
5-(3-Trifluoromethylphenyl)indan-1-one is a chemical compound that belongs to the indanone family. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Trifluoromethylphenyl)indan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction employs 3-trifluoromethylbenzoyl chloride and indanone as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) and is carried out in an anhydrous solvent like dichloromethane at low temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Trifluoromethyl
Biological Activity
The synthesis of 5-(3-Trifluoromethylphenyl)indan-1-one typically involves the Friedel-Crafts acylation reaction, using 3-trifluoromethylbenzoyl chloride and indanone as starting materials. This reaction is catalyzed by Lewis acids like aluminum chloride in anhydrous solvents such as dichloromethane at low temperatures. The compound's molecular structure includes a ketone functional group, which is crucial for its reactivity and interaction with biological targets.
Biological Activity Overview
This compound has been noted for its diverse pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, related indanones have been tested against various cancer cell lines, showing promising growth inhibition rates .
- Antimicrobial Effects : The compound's structural features may confer antimicrobial properties, although specific studies on this compound are needed to confirm this activity.
- Enzyme Inhibition : The presence of the trifluoromethyl group can enhance interactions with enzyme targets, potentially leading to inhibitory effects on specific biochemical pathways .
Anticancer Studies
A study focused on related compounds demonstrated significant anticancer activity against multiple cancer cell lines. For example, N-aryl derivatives showed percent growth inhibitions (PGIs) ranging from 51% to 86% against various types of cancer cells, including ovarian and lung cancers . Although this compound was not directly tested in these studies, its structural similarities suggest it could exhibit comparable activity.
Mechanistic Insights
The mode of action for compounds similar to this compound often involves interactions with biological receptors through hydrogen bonding and dipole interactions. This mechanism is critical for anticancer activity as it can disrupt signaling pathways essential for tumor growth .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Percent Growth Inhibition (%) | Cell Lines Tested |
|---|---|---|---|
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Anticancer | 86.61 | SNB-19 |
| N-(substituted phenyl)-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamide | Anticancer | 75.99 | NCI-H40 |
| This compound | Potential Anticancer | TBD | TBD |
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)13-3-1-2-10(9-13)11-4-6-14-12(8-11)5-7-15(14)20/h1-4,6,8-9H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSILULNHIKOEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















